

# An In-depth Technical Guide to Analytical Standards for 3-Hydroxycarbofuran

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Hydroxycarbofuran**

Cat. No.: **B132532**

[Get Quote](#)

## Introduction

**3-Hydroxycarbofuran** is a principal and biologically active metabolite of carbofuran, a broad-spectrum carbamate pesticide.<sup>[1][2]</sup> Like its parent compound, **3-Hydroxycarbofuran** is a potent, reversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function.<sup>[2][3][4]</sup> Its presence in environmental and biological samples serves as a key indicator of carbofuran exposure, making high-purity analytical standards essential for accurate detection and quantification in research, toxicology, and regulatory monitoring.<sup>[1][5]</sup> This guide provides a comprehensive overview of the available analytical standards, experimental protocols for its analysis, and its metabolic context.

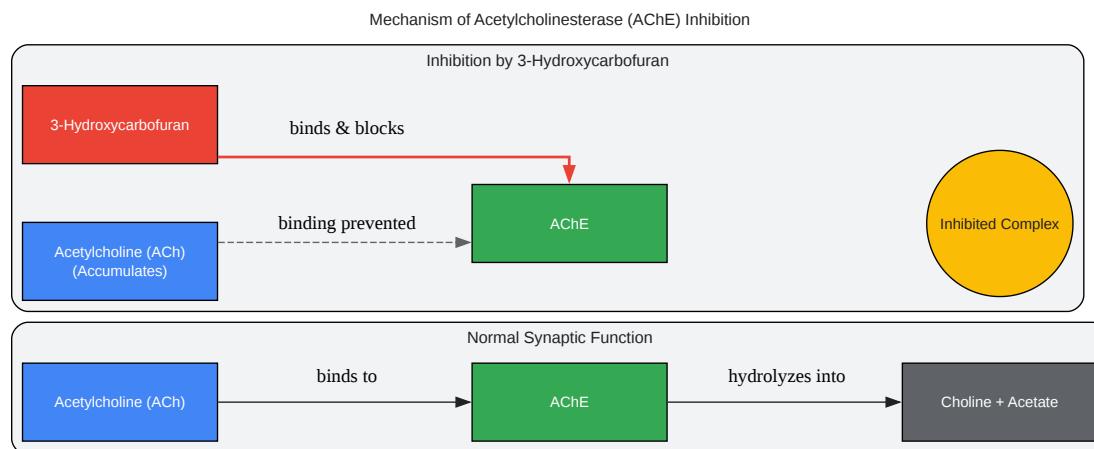
## Physicochemical Properties

The fundamental properties of **3-Hydroxycarbofuran** are summarized below. This information is critical for method development and substance identification.

| Property            | Value                                           | Source                                                                          |
|---------------------|-------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number          | 16655-82-6                                      | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>                     |
| Molecular Formula   | C <sub>12</sub> H <sub>15</sub> NO <sub>4</sub> | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| Molecular Weight    | 237.25 g/mol                                    | <a href="#">[6]</a> <a href="#">[7]</a>                                         |
| Appearance          | Solid                                           | <a href="#">[9]</a>                                                             |
| Melting Point       | 140-148 °C                                      |                                                                                 |
| Storage Temperature | -20°C or below                                  | <a href="#">[8]</a>                                                             |
| Solubility          | Soluble in Methanol and Chloroform              | <a href="#">[9]</a>                                                             |
| InChI Key           | RHSUJRQZTQNSLL-<br>UHFFFAOYSA-N                 |                                                                                 |

## Commercial Analytical Standards

A variety of commercial analytical standards for **3-Hydroxycarbofuran** are available, ranging from neat materials to certified reference material (CRM) solutions. The choice of standard depends on the specific requirements of the analytical method.

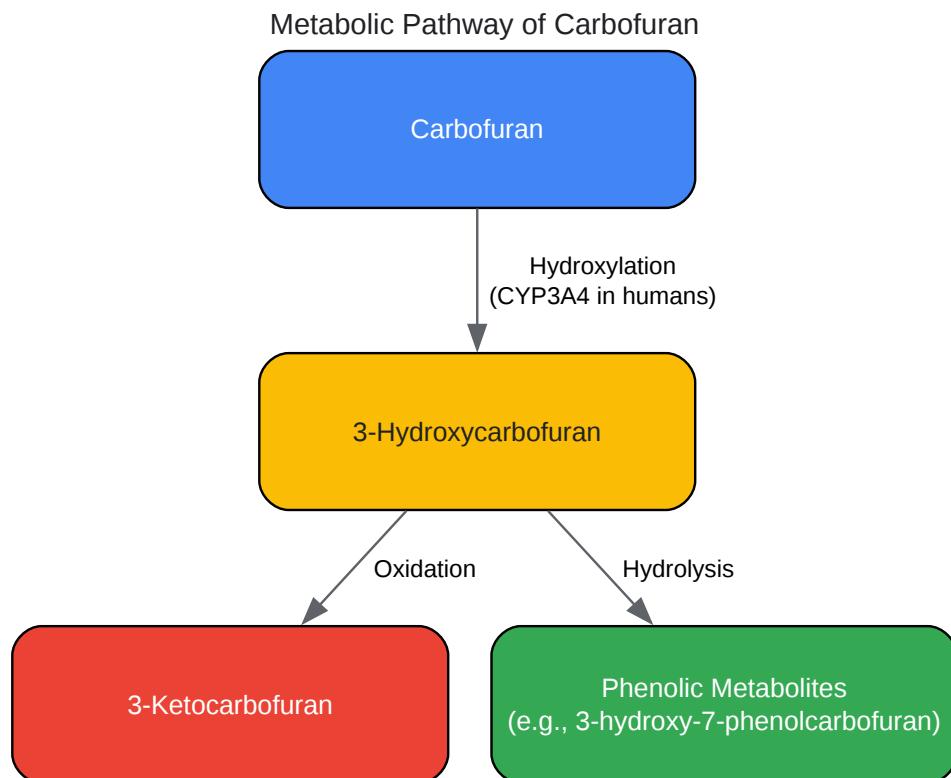

| Supplier        | Product Name/Grade             | Format                   | Concentration/ Purity | Catalog No. (Example) |
|-----------------|--------------------------------|--------------------------|-----------------------|-----------------------|
| Sigma-Aldrich   | PESTANAL®, analytical standard | Neat                     | -                     | 37896                 |
| Sigma-Aldrich   | TraceCERT®, CRM                | Neat                     | Certified by qNMR     | CRM43603              |
| AccuStandard    | Certified Reference Material   | Solution in Methanol     | 100 µg/mL             | M-8318-06             |
| LGC Standards   | Reference Material             | Neat                     | -                     | TRC-H942500           |
| HPC Standards   | ISO 17034 CRM                  | Neat                     | -                     | 691163                |
| HPC Standards   | Solution                       | Solution in Acetonitrile | 10.0 µg/mL            | 673226                |
| Cayman Chemical | 3-hydroxy Carbofuran           | Solid                    | ≥98%                  | 34509                 |
| FUJIFILM Wako   | 3-Hydroxycarbofuran Standard   | -                        | -                     | 085-08571             |
| Biosynth        | 3-Hydroxycarbofuran            | -                        | -                     | FH158348              |

## Biological Activity and Metabolism

### Mechanism of Action: Acetylcholinesterase Inhibition

**3-Hydroxycarbofuran** functions as a neurotoxin by inhibiting acetylcholinesterase (AChE).<sup>[2]</sup> AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By reversibly binding to and inhibiting AChE, **3-Hydroxycarbofuran** leads to an accumulation of ACh, causing continuous nerve stimulation, which can result in a cholinergic

crisis characterized by symptoms like salivation, nausea, and, in severe cases, respiratory muscle failure.[3]




[Click to download full resolution via product page](#)

Figure 1. Acetylcholinesterase (AChE) Inhibition Pathway

## Metabolic Pathway

**3-Hydroxycarbofuran** is formed in mammals, plants, and insects from its parent compound, carbofuran.[2][3] In humans, this biotransformation is primarily carried out in the liver by cytochrome P450 enzymes, with CYP3A4 being the most significant contributor to the hydroxylation of carbofuran at the C-3 position.[4][10] This metabolite can be further oxidized to form 3-ketocarbofuran.[5][10]



[Click to download full resolution via product page](#)

Figure 2. Biotransformation of Carbofuran

## Experimental Protocols for Analysis

The quantification of **3-Hydroxycarbofuran** in complex matrices requires robust and validated analytical methods. High-Pressure Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed techniques.

## Sample Preparation: Extraction from Liver Tissue

A validated method for extracting carbofuran and **3-hydroxycarbofuran** from avian liver tissue involves homogenization followed by liquid-liquid extraction.[11][12][13]

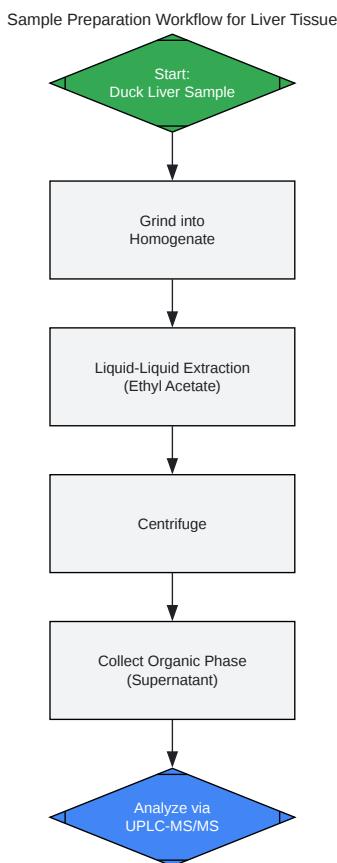

[Click to download full resolution via product page](#)

Figure 3. Workflow for Liver Sample Extraction

## Method 1: HPLC-DAD Analysis

A validated HPLC-DAD method has been developed for the simultaneous analysis of carbofuran and **3-hydroxycarbofuran** in various animal tissues, including liver, blood, and stomach contents.[14]

Table 3: HPLC-DAD Method Parameters

| Parameter    | Specification                                                        |
|--------------|----------------------------------------------------------------------|
| Instrument   | <b>High-Pressure Liquid Chromatography with Diode Array Detector</b> |
| Mobile Phase | Not specified in abstract                                            |

| Detection | Diode Array Detector (DAD) |

Table 4: HPLC-DAD Method Validation Summary[14]

| Parameter                         | Result for 3-Hydroxycarbofuran |
|-----------------------------------|--------------------------------|
| Linearity Range                   | <b>6.25 - 100 µg/mL</b>        |
| Correlation Coefficient ( $r^2$ ) | > 0.9811                       |
| Precision (CV)                    | < 15%                          |
| Accuracy (RSE)                    | < 15%                          |
| Recovery                          | 64.72% to 100.61%              |

| Selectivity | No significant interfering peaks or matrix effects |

## Method 2: UPLC-MS/MS Analysis

For higher sensitivity and selectivity, a UPLC-MS/MS method has been established for determining **3-hydroxycarbofuran** in duck liver.[11][12][13]

Table 5: UPLC-MS/MS Method Parameters[11][12][13]

| Parameter          | Specification                                                       |
|--------------------|---------------------------------------------------------------------|
| Instrument         | <b>UPLC system coupled to a Tandem Quadrupole Mass Spectrometer</b> |
| Column             | UPLC BEH C18 (2.1 x 50 mm, 1.7 $\mu$ m)                             |
| Column Temperature | 40 °C                                                               |
| Mobile Phase       | Gradient elution ( specifics not detailed)                          |
| Flow Rate          | 0.4 mL/min                                                          |
| Ionization Mode    | Electrospray Ionization (ESI), Positive                             |
| Detection Mode     | Multiple Reaction Monitoring (MRM)                                  |
| MRM Transition     | m/z 238.1 → 180.9                                                   |
| Cone Voltage       | 25 V                                                                |

| Collision Voltage| 12 V |

Table 6: UPLC-MS/MS Method Validation Summary[11][12][13]

| Parameter                            | Result for 3-Hydroxycarbofuran in Duck Liver |
|--------------------------------------|----------------------------------------------|
| Linearity Range                      | <b>2 - 2000 ng/g</b>                         |
| Lower Limit of Quantification (LLOQ) | 2 ng/g                                       |
| Intra-day Precision (RSD)            | < 14%                                        |
| Inter-day Precision (RSD)            | < 13%                                        |
| Accuracy                             | 91.8% to 108.9%                              |
| Average Extraction Efficiency        | > 75.1%                                      |

| Matrix Effect | 93.4% to 107.7% |

## Conclusion

The accurate analysis of **3-Hydroxycarbofuran** is paramount for assessing exposure to the parent insecticide, carbofuran. A wide range of high-purity analytical standards and certified reference materials are commercially available to support these analytical needs. Validated methods, particularly sensitive UPLC-MS/MS protocols, provide the necessary precision and accuracy for quantification in complex biological and environmental matrices. The information and protocols detailed in this guide offer a robust foundation for researchers, toxicologists, and drug development professionals working with this significant carbamate metabolite.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. hpc-standards.com [hpc-standards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-Hydroxycarbofuran | C12H15NO4 | CID 27975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxycarbofuran | 16655-82-6 | FH158348 | Biosynth [biosynth.com]
- 7. Carbofuran-3-hydroxy certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 8. Carbofuran-3-hydroxy | CAS 16655-82-6 | LGC Standards [lgcstandards.com]
- 9. 3-hydroxy Carbofuran - Lifeasible [lifeasible.com]
- 10. 3-Hydroxycarbofuran | 16655-82-6 | Benchchem [benchchem.com]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]

- 14. Development and validation of carbofuran and 3-hydroxycarbofuran analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Analytical Standards for 3-Hydroxycarbofuran]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132532#analytical-standards-for-3-hydroxycarbofuran]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)